![molecular formula C17H16ClNO3S B2400579 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one CAS No. 339108-26-8](/img/structure/B2400579.png)
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Molecular Probes
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one has been utilized in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their use in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Inhibitors of Human Heart Chymase
This chemical has been involved in synthesizing derivatives that act as nonpeptide inhibitors of human heart chymase. Such compounds are significant in understanding and potentially treating cardiovascular diseases (Niwata et al., 1997).
Antimicrobial Applications
It has been used in synthesizing pyrazolo[1,5-a]pyrimidine ring systems, which show promising antimicrobial activities. Some of these derivatives have demonstrated activity exceeding that of reference drugs, highlighting their potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Structural Studies
The compound has been synthesized and structurally analyzed using methods like X-ray crystallography. Such studies aid in understanding the molecular configuration and potential applications in various fields, including materials science (Lei & Bai, 2009).
Nonlinear Optical Properties
It has been incorporated in compounds synthesized for investigating nonlinear optical properties. These properties are crucial for applications in optical device technologies, such as optical limiters (Rahulan et al., 2014).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its predicted properties include a boiling point of 5014±500 °C and a density of 1299±006 g/cm3 .
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-6-4-3-5-7-13)23(21,22)15-10-8-14(18)9-11-15/h3-12H,1-2H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYNOPKRYBNSN-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

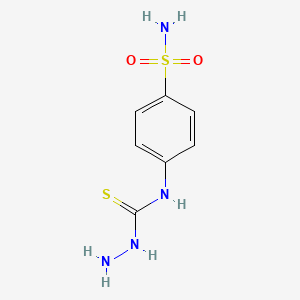

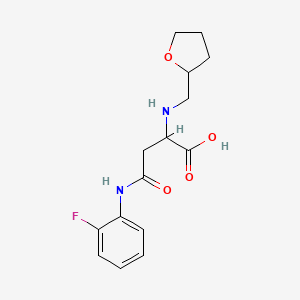
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
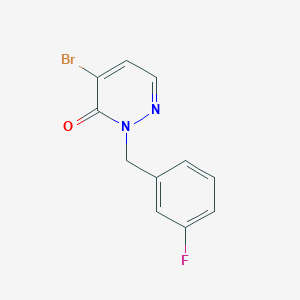
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)
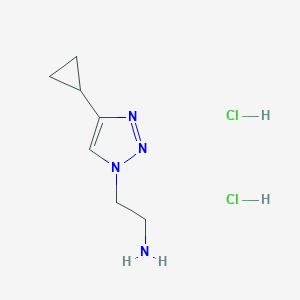

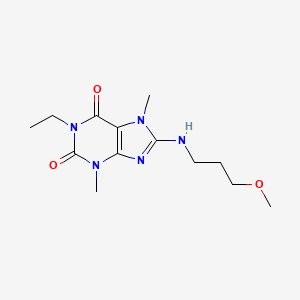

![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
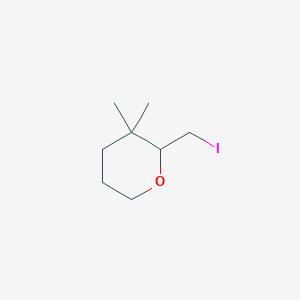
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)